Z-Trp-val-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t20-,21-/m0/s1 |
InChI Key |
SWSCYGNQYDTODY-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
sequence |
WV |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Z Trp Val Oh
Strategies for Solution-Phase Peptide Synthesis of Z-Trp-Val-OH
Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, offers flexibility and is well-suited for the preparation of smaller peptides like this compound. A successful synthesis hinges on the strategic selection and management of protecting groups, the efficiency of the coupling reaction, and the preservation of the chiral centers of the constituent amino acids.
Optimization of Protecting Group Orthogonality and Deprotection Regimes
In the context of this compound synthesis, the primary protecting groups are the benzyloxycarbonyl (Z) group for the N-terminus of tryptophan and the eventual protection of the valine C-terminus, typically as a methyl or ethyl ester, which is later saponified. The indole (B1671886) side chain of tryptophan presents a unique challenge.
While tryptophan can sometimes be used without side-chain protection, its indole ring is susceptible to oxidation and to alkylation by carbocations generated during the cleavage of other protecting groups. peptide.comthermofisher.com To mitigate these side reactions, the indole nitrogen can be protected, often with a Boc (tert-butyloxycarbonyl) group. peptide.com The use of Fmoc-Trp(Boc)-OH is a common strategy in modern peptide synthesis to prevent such modifications. acs.org The Z-group is stable under the basic conditions used for Fmoc removal and the mildly acidic conditions sometimes used for Boc removal, ensuring orthogonality.
The deprotection of the C-terminal ester of the dipeptide to yield the final carboxylic acid is typically achieved through saponification with a base like sodium hydroxide (B78521) or lithium hydroxide. Careful control of the reaction conditions is necessary to avoid racemization and other side reactions.
Table 1: Protecting Group Strategies for this compound Synthesis
| Functional Group | Amino Acid | Protecting Group | Deprotection Conditions | Key Considerations |
|---|---|---|---|---|
| α-Amino | Tryptophan | Benzyloxycarbonyl (Z) | Catalytic hydrogenation, acidolysis thieme-connect.de | Provides urethane (B1682113) protection, minimizing racemization. bachem.com |
| Indole Side-Chain | Tryptophan | None or tert-butyloxycarbonyl (Boc) peptide.comacs.org | TFA-based cleavage | Boc protection prevents oxidation and alkylation of the indole ring. peptide.com |
Application of Modern Coupling Reagents and Additives
The formation of the peptide bond between Z-Tryptophan and Valine-ester is a critical step that dictates the yield and purity of the final product. Modern coupling reagents are designed to activate the carboxylic acid of the N-protected amino acid, facilitating nucleophilic attack by the amino group of the C-terminal amino acid ester.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic and cost-effective coupling reagents. bachem.comluxembourg-bio.com However, they can lead to the formation of N-acylurea byproducts and have a higher risk of racemization. luxembourg-bio.com To suppress these side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, are almost always used in conjunction with carbodiimides. bachem.com A described synthesis of Z-Val-Trp-OMe, a similar dipeptide, utilizes DCC in the presence of HOBt. prepchem.com
Phosphonium salts , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient and lead to less racemization. jpt.compeptide.com PyAOP is particularly effective for hindered couplings. peptide.comiris-biotech.de
Uronium salts , like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also very popular due to their high coupling efficiency and low side-product formation. jpt.comamericanpeptidesociety.org HATU, which forms a more reactive OAt ester, is one of the most efficient coupling reagents available.
The choice of coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For the synthesis of this compound, a combination of a carbodiimide (B86325) with an additive like HOBt or a more modern onium salt-based reagent would be appropriate.
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC bachem.com | Cost-effective, simple to use. | Can lead to racemization and N-acylurea formation; requires additives. luxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP jpt.compeptide.com | High efficiency, low racemization risk. jpt.com | Higher cost, can require stricter handling. jpt.com |
Stereochemical Control and Racemization Minimization in Solution-Phase Synthesis
Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. Racemization primarily occurs through the formation of an oxazolone (B7731731) intermediate from the activated carboxylic acid. thieme-connect.denih.gov
Several factors influence the rate of racemization:
Protecting Group: Urethane-based protecting groups like Z and Fmoc significantly reduce the tendency for oxazolone formation compared to simple acyl groups. bachem.com
Coupling Reagent and Additives: The addition of HOBt or HOAt to the coupling reaction mixture is a standard practice to suppress racemization. bachem.compeptide.com These additives act as activated ester intermediates that are less prone to racemization.
Base: The presence of a tertiary amine base is often required for the coupling reaction. bachem.com However, strong bases can promote racemization. The use of a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is recommended over stronger bases like diisopropylethylamine (DIPEA), especially in cases with a high risk of racemization. bachem.comacs.org
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the time the carboxylic acid remains in its activated state can help reduce racemization.
For the synthesis of this compound, performing the coupling at 0°C and using a reagent system known for low racemization, such as HATU or DIC/HOBt, would be a prudent choice. bachem.com
Solid-Phase Peptide Synthesis Approaches for this compound
Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable alternative to solution-phase methods. The growing peptide chain is anchored to an insoluble polymer resin, and excess reagents and byproducts are removed by simple filtration and washing. To obtain the C-terminal carboxylic acid of this compound, specific resins and cleavage strategies are required.
Resin Selection and Functionalization for this compound Linkage
The choice of resin is critical for the successful synthesis of a peptide with a free C-terminal carboxylic acid. For this purpose, highly acid-labile resins are typically employed.
2-Chlorotrityl chloride (2-CTC) resin is a popular choice for preparing C-terminal acid peptides. uci.edupeptide.com The first amino acid, Fmoc-Val-OH, can be loaded onto the resin without pre-activation, which minimizes the risk of racemization of the C-terminal residue. caslo.com The peptide is cleaved from the 2-CTC resin under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which preserves the acid-labile side-chain protecting groups and the N-terminal Z-group. peptide.comgoogle.com
Wang resin is another common support for synthesizing C-terminal acid peptides. uci.edupeptide.com However, the linkage is more stable than that of the 2-CTC resin, requiring stronger TFA concentrations for cleavage, which might not be compatible with the Z-group. acs.org
Backbone Amide Linker (BAL) resin offers an alternative strategy. acs.org The first amino acid is attached via its α-amino group through reductive amination, and the α-carboxylic group is protected as a tert-butyl ester. Upon final cleavage with TFA, the C-terminal carboxylic acid is released. acs.org
For this compound, 2-CTC resin would be the most suitable choice, allowing for the gentle release of the protected dipeptide, which can then be deprotected at the C-terminus if necessary, although the Z-group may also be cleaved under these conditions. A more robust strategy would be to synthesize Fmoc-Trp-Val-OH on a 2-CTC resin, cleave it, and then introduce the Z-group in solution.
Table 3: Resins for Solid-Phase Synthesis of C-Terminal Carboxylic Acids
| Resin | Linker Type | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 2-Chlorotrityl chloride (2-CTC) | Highly acid-labile trityl | 1-2% TFA in DCM peptide.com | Minimizes racemization during loading; mild cleavage preserves other protecting groups. caslo.com | Sensitive to reaction conditions. caslo.com |
| Wang | p-Alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) acs.org | Stable linkage, consistent yields. caslo.com | Harsh cleavage conditions can remove other protecting groups; risk of diketopiperazine formation. acs.org |
Automated SPPS Protocols and Cycle Optimization
Automated peptide synthesizers significantly enhance the efficiency and reproducibility of SPPS. A typical automated cycle for the synthesis of the dipeptide on a 2-CTC resin, after manual loading of Fmoc-Val-OH, would involve the following steps:
Deprotection: Removal of the Fmoc group from valine using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).
Washing: Thorough washing of the resin with DMF to remove excess piperidine and the deprotection byproducts.
Coupling: Addition of the activated Z-Trp-OH (or Fmoc-Trp-OH). The amino acid is pre-activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin. The reaction progress can be monitored using a colorimetric test like the Kaiser test.
Washing: Final washing of the resin to remove excess reagents and soluble byproducts.
This cycle is repeated for each amino acid added to the chain. For a short dipeptide like this compound, optimization would focus on ensuring complete coupling at each step to maximize the yield of the desired product. The use of microwave irradiation in automated synthesizers can accelerate both the deprotection and coupling steps, reducing cycle times. peptide.com
Following the completion of the synthesis on the solid support, the peptide is cleaved from the resin. For a 2-CTC resin, treatment with a dilute solution of TFA in DCM is sufficient to release the this compound into the solution, from which it can be isolated and purified.
Cleavage and Side-Chain Deprotection Considerations in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. mdpi.com The final cleavage from the resin and removal of side-chain protecting groups are critical steps that dictate the success of the synthesis. For a peptide like this compound, the tryptophan residue presents a unique challenge. The indole side chain of tryptophan is susceptible to modification under acidic cleavage conditions, a common final step in SPPS. researchgate.net
To mitigate side-chain reactions, a carefully selected cleavage cocktail is paramount. A standard approach involves using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers. These scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are crucial for quenching reactive cationic species generated during the cleavage of other protecting groups, thus preserving the integrity of the tryptophan indole ring. mdpi.com The choice of resin also plays a significant role. For instance, a Wang resin would yield a C-terminal carboxylic acid upon cleavage. nih.gov
Table 1: Common Reagents in SPPS Cleavage and Deprotection
| Reagent | Function |
| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing acid-labile protecting groups. |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions, particularly with tryptophan. |
| Water | Scavenger and solvent. |
| Dichloromethane (DCM) | Swelling solvent for the resin. |
Chemo-Enzymatic Synthesis of this compound and Related Peptidic Scaffolds
The convergence of chemical and enzymatic methods offers a powerful strategy for peptide synthesis, combining the versatility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. researchgate.net
Enzyme Catalysis in Peptide Bond Formation
Enzymes, particularly proteases, can be employed to catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. nih.gov For the synthesis of a dipeptide like this compound, an enzyme such as chymotrypsin, which exhibits a strong preference for aromatic amino acids like tryptophan at the P1 position, could be a suitable catalyst. researchgate.net The N-terminal protecting group, in this case, the carbobenzoxy (Z) group, is crucial as it prevents self-polymerization of the amino acid ester.
The general reaction involves the coupling of an N-protected amino acid ester (the acyl donor) with a free amino acid (the nucleophile). The enzyme facilitates the aminolysis of the ester, leading to the formation of the peptide bond. This approach often proceeds under mild conditions in aqueous or mixed aqueous-organic solvent systems, minimizing racemization and the need for extensive side-chain protection. nih.gov
Kinetic vs. Thermodynamic Control in Enzymatic Synthesis
Enzymatic peptide synthesis can be governed by either kinetic or thermodynamic control. frontiersin.orgresearchgate.net
Kinetic Control: This approach utilizes an activated acyl donor, such as an amino acid ester. The enzyme rapidly catalyzes the transfer of the acyl group to the amino group of the nucleophile. This process is generally faster and essentially irreversible, leading to high yields of the desired peptide. researchgate.net The product formation rate is significantly higher than the rate of competing hydrolysis of the ester substrate. frontiersin.org For the synthesis of this compound, a kinetically controlled approach using Z-Trp-OMe or another activated ester in the presence of Valine and a suitable protease would be the preferred method. nih.gov
Thermodynamic Control: In this scenario, the reaction is a direct reversal of hydrolysis, where the enzyme catalyzes the condensation of an N-protected amino acid and a C-terminal unprotected amino acid. The equilibrium of this reaction typically favors hydrolysis in aqueous solutions. researchgate.net To drive the reaction towards synthesis, the water content of the medium is often minimized by using organic solvents or biphasic systems. researchgate.net While thermodynamically controlled synthesis is possible, it is generally slower and may result in lower yields compared to the kinetically controlled approach. frontiersin.org
Table 2: Comparison of Kinetic and Thermodynamic Control in Enzymatic Peptide Synthesis
| Feature | Kinetic Control | Thermodynamic Control |
| Acyl Donor | Activated ester (e.g., -OMe, -OEt) | Carboxylic acid |
| Reaction Rate | Fast | Slow |
| Equilibrium | Favors synthesis (initially) | Favors hydrolysis |
| Yield | Often high | Variable, dependent on conditions |
| Conditions | Aqueous or mixed solvents | Low water content, organic solvents |
| Side Reactions | Potential for ester hydrolysis | Potential for product hydrolysis |
Design and Synthesis of this compound Analogs and Derivatives
The modification of the this compound structure at its termini and side chains can lead to analogs with altered properties and functionalities.
C-Terminal and N-Terminal Modifications
C-Terminal Modifications: The carboxylic acid of this compound can be converted into a variety of functional groups. For instance, amidation to form Z-Trp-Val-NH2 is a common modification that can enhance biological stability by increasing resistance to carboxypeptidases. mdpi.com This can be achieved using standard coupling reagents or by employing a Rink amide resin during SPPS. nih.gov Other modifications include reduction to an alcohol (Z-Trp-Val-ol) or conversion to various esters. nih.gov
N-Terminal Modifications: While the Z-group is a common protecting group, it can be replaced with other moieties to modulate the properties of the dipeptide. For example, replacing the Z-group with a fluorescent tag like rhodamine B can be accomplished post-synthesis or by using a labeled amino acid during the synthesis. mdpi.com Other N-terminal modifications could include the introduction of different acyl groups or the attachment of polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles.
Side-Chain Modifications of Tryptophan and Valine Residues
The side chains of tryptophan and valine offer further opportunities for derivatization.
Tryptophan Side-Chain Modifications: The indole ring of tryptophan is a versatile handle for chemical modification due to its electron-rich nature. nih.gov It can undergo various reactions such as oxidation, halogenation, or alkylation. researchgate.net For instance, selective modification at different positions of the indole ring can be achieved using specific reagents and reaction conditions, allowing for the introduction of probes or other functional groups. thieme-connect.com
Incorporation into Peptidomimetic Scaffolds and Hybrid Molecules
The dipeptide this compound serves as a valuable building block for the synthesis of more complex molecules, including peptidomimetics and hybrid constructs. Peptidomimetics are designed to mimic the structural and functional aspects of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. mdpi.com The tryptophan (Trp) residue, with its bulky, hydrophobic indole side chain, and the valine (Val) residue are frequently found in the "hot spot" interfaces of protein-protein interactions (PPIs). chemrxiv.orgnih.gov Consequently, scaffolds presenting these side chains in a specific spatial orientation are of significant interest in drug discovery.
The this compound unit can be incorporated into various scaffolds designed to mimic secondary protein structures like β-turns, β-sheets, and α-helices. mdpi.comchemrxiv.org For instance, a pyrimidodiazepine skeleton has been proposed as a versatile core from which scaffolds mimicking these three major secondary structures can be derived. chemrxiv.org The tryptophan and valine side chains could be appended to such a scaffold to project their key pharmacophoric features in a defined orientation, targeting a specific PPI. Similarly, terphenyl-based scaffolds can mimic the presentation of side chains on one face of an α-helix, a common motif in PPIs. d-nb.info The Z-protecting group on the tryptophan residue allows for controlled, stepwise elongation of the peptide chain or attachment to the core scaffold, while the C-terminal carboxylic acid provides a handle for further modification or linkage.
The synthesis of hybrid molecules, where the peptide fragment is conjugated to another chemical entity like a fluorophore or a small molecule drug, is another important application. nih.govmdpi.com For example, a rhodamine B fluorophore has been successfully conjugated to the N-terminus of a Trp-containing peptide to create a bioactive hybrid molecule. mdpi.com In a similar fashion, the N-terminal Z-group of this compound could be selectively removed, and the exposed amine could be coupled to various molecules to create novel hybrid structures. Furthermore, late-stage functionalization techniques, such as the rhodium-catalyzed C(7)-H maleimidation of the tryptophan indole ring, offer a pathway to create complex peptide-small molecule hybrids under mild conditions. nih.gov This approach allows for the direct modification of the Trp residue within the dipeptide, opening avenues for creating diverse molecular probes or bifunctional molecules.
Green Chemistry Principles in this compound Synthesis
Solvents constitute the largest portion of waste in peptide synthesis, particularly in the washing steps of SPPS. acs.org The most commonly used solvents, DMF and dichloromethane (DCM), are associated with significant health and environmental hazards. rsc.orgtandfonline.com Research has therefore focused on identifying and validating greener alternative solvents. acs.org The ideal green solvent should effectively dissolve reagents, enable efficient reactions, and adequately swell the solid-phase resin, all while being non-toxic and derived from renewable sources if possible. acs.org
Several alternative solvents have been investigated with varying degrees of success. Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as promising replacements. acs.orgbiotage.com Bio-derived solvents such as γ-valerolactone (GVL) and propylene (B89431) carbonate (PC) have also been successfully used in peptide synthesis, replacing DMF and DCM in both coupling and deprotection steps. rsc.orgacs.org However, no single solvent has emerged as a universal replacement, and challenges such as poor resin swelling or reagent solubility can arise. researchoutreach.org To overcome this, the use of solvent mixtures, such as anisole/DMSO, has been explored and shown to be effective, sometimes even outperforming DMF in flow chemistry applications. tandfonline.comchemrxiv.org
Table 1: Comparison of Traditional and Green Solvents in Peptide Synthesis
| Solvent | Type | Key Advantages | Key Disadvantages | Citations |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional (Polar Aprotic) | Excellent solubilizing properties for reagents and peptides. | Reprotoxic; classified as a Substance of Very High Concern (SVHC). tandfonline.com | tandfonline.com |
| Dichloromethane (DCM) | Traditional (Chlorinated) | Good for resin swelling and dissolving protected amino acids. | Carcinogenic potential; environmental persistence. tandfonline.comresearchoutreach.org | tandfonline.comresearchoutreach.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative (Ether) | Lower toxicity than DMF/NMP; good crude purity in test syntheses. biotage.com | Can have lower solubility for some amino acids. researchoutreach.orgbiotage.com | researchoutreach.orgacs.orgbiotage.com |
| γ-Valerolactone (GVL) | Green Alternative (Bio-derived) | Derived from biomass; can dissolve reagents and swell resins. acs.orgnih.gov | Potential for ring-opening side reactions with basic reagents. tandfonline.com | acs.orgtandfonline.comnih.gov |
| Propylene Carbonate (PC) | Green Alternative (Carbonate) | Can be used for all steps (coupling, deprotection, washing); recyclable. rsc.orgacs.org | May require specific resin types (e.g., ChemMatrix) for optimal results. rsc.orgacs.org | rsc.orgacs.org |
| Anisole/DMSO Mixture | Green Alternative (Mixture) | Outperforms DMF in some flow chemistry applications; recyclable. chemrxiv.org | Requires careful tuning of solvent ratios for different steps. chemrxiv.org | chemrxiv.org |
This table is interactive and allows for sorting and filtering of data.
Beyond solvents, the reagents used in peptide synthesis contribute to the process's environmental impact. Traditional coupling reagents, such as those based on benzotriazole (B28993) (e.g., HBTU, HOBt), have excellent efficiency but suffer from poor atom economy and potential explosive properties. acs.org The development of greener coupling reagents is a key area of research. One such alternative is propylphosphonic anhydride (B1165640) (T3P®), which has been used for fast and efficient solution-phase peptide synthesis, particularly with Z-protected amino acids, in greener solvents like ethyl acetate. rsc.orgunibo.it
Table 2: Comparison of Traditional and Sustainable Reagents in Peptide Synthesis
| Reagent Type | Traditional Reagent | Sustainable Alternative | Key Advantage of Alternative | Citations |
|---|---|---|---|---|
| Coupling Reagent | HBTU / HOBt | Propylphosphonic anhydride (T3P®) | Better atom economy; by-products are water-soluble and easily removed. | acs.orgrsc.orgunibo.it |
| Deprotection Base | Piperidine | 4-Methyl piperidine (4-MP) | Can be used in protocols that reduce the number of wash steps, saving solvent. | advancedchemtech.com |
| Protecting Group | Fmoc / Boc | Z (Benzyloxycarbonyl) group | Can be removed by hydrogenation, a clean and efficient method, especially in solution-phase synthesis. | rsc.orgunibo.it |
This table is interactive and allows for sorting and filtering of data.
Spectroscopic and Advanced Structural Elucidation of Z Trp Val Oh Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution and the solid state. For Z-Trp-Val-OH, NMR provides critical data on bond connectivity, spatial proximity of atoms, and conformational flexibility.
Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, ROESY) for Structural Assignment
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Each technique provides a unique layer of information.
Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show correlations between the alpha-proton (Hα) and beta-protons (Hβ) within each amino acid residue, as well as between the amide proton (NH) and the Hα of the same residue. This is the first step in tracing the amino acid spin systems.
Total Correlation SpectroscopY (TOCSY) : TOCSY extends the correlations beyond direct neighbors, revealing entire networks of coupled protons within a single amino acid residue. oregonstate.edu For this compound, a TOCSY experiment would show a cross-peak between the amide proton of Valine and all other protons within the Valine side chain (Hα, Hβ, and Hγ), allowing for the complete assignment of the Valine spin system. Similarly, the entire Tryptophan spin system can be identified from its amide or Hα proton. oregonstate.edu
Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) : These techniques are crucial for determining the three-dimensional structure by identifying protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. libretexts.org NOESY and ROESY spectra establish sequential connectivity by showing a cross-peak between the Hα of one residue (e.g., Tryptophan) and the amide proton of the next residue (Valine). These through-space correlations also provide information on the peptide's secondary structure and the relative orientation of the amino acid side chains. libretexts.org For a molecule of the size of this compound, ROESY can be particularly advantageous as it avoids the potential for zero or negative NOE enhancements that can occur for medium-sized molecules.
The following table provides representative, estimated chemical shifts for this compound based on data from similar peptide structures and standard chemical shift values for protected amino acids. thieme-connect.comnih.govubc.ca
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Tryptophan (Trp) | Valine (Val) | Benzyloxycarbonyl (Z) |
|---|---|---|---|
| ¹H Chemical Shifts (ppm) | |||
| NH | ~8.10 (d) | ~7.70 (d) | ~7.60 (d, amide link to Trp) |
| Hα | ~4.50 (m) | ~4.10 (dd) | - |
| Hβ | ~3.15 (m) | ~2.10 (m) | - |
| Hγ | - | ~0.90 (d) | - |
| Indole (B1671886) NH | ~10.85 (s) | - | - |
| Indole Ring | ~7.00 - 7.60 (m) | - | - |
| Benzyl (B1604629) CH₂ | - | - | ~5.05 (s) |
| Benzyl Ring | - | - | ~7.35 (m) |
| ¹³C Chemical Shifts (ppm) | |||
| C=O (peptide) | ~173.0 | - | - |
| C=O (carboxyl) | - | ~174.0 | - |
| C=O (urethane) | - | - | ~156.5 |
| Cα | ~54.0 | ~60.0 | - |
| Cβ | ~27.5 | ~30.5 | - |
| Cγ | ~110.0 (indole) | ~19.0, ~18.5 | - |
| Indole Ring | ~111.0 - 136.0 | - | - |
| Benzyl CH₂ | - | - | ~66.0 |
| Benzyl Ring | - | - | ~127.0 - 137.0 |
Dynamics and Conformation in Solution by NMR
The conformation of a peptide in solution is not static but exists as an equilibrium of different conformers. NMR spectroscopy can probe these dynamics. bmrb.io By measuring NMR parameters such as coupling constants (³J), temperature coefficients of amide protons, and quantitative NOE/ROE intensities, the preferred solution conformation of this compound can be characterized. auremn.org.brnih.gov For instance, the ³J(HNHα) coupling constant is related to the backbone dihedral angle φ via the Karplus equation, providing insight into the backbone structure. The temperature dependence of the amide proton chemical shifts can indicate whether these protons are involved in intramolecular hydrogen bonds (low temperature dependence) or are solvent-exposed (high temperature dependence). This analysis helps to identify stable secondary structures like β-turns, which are common in short, protected peptides.
Solid-State NMR Applications (if relevant for aggregated forms or interactions)
While solution NMR describes the behavior of individual molecules, solid-state NMR (ssNMR) provides high-resolution structural information on this compound in its aggregated, microcrystalline, or amorphous solid forms. github.io This is particularly relevant for studying phenomena like self-assembly or for characterizing the final, purified solid product. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. ethz.ch By measuring interatomic distances and torsion angles in the solid state, ssNMR can reveal the precise packing of molecules in a crystal lattice or the structure of fibrils if the peptide self-assembles. mdpi.com While specific ssNMR studies on this compound are not prominent, the methodology is highly applicable to understanding its solid-phase behavior. github.io
Mass Spectrometry (MS) in Structural Characterization and Purity Assessment
Mass spectrometry is an indispensable tool for verifying the molecular weight and sequence of peptides like this compound. It offers exceptional sensitivity and accuracy.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). auremn.org.br This allows for the determination of the exact mass of the parent ion of this compound. From the exact mass, the unique elemental formula (C₂₅H₂₉N₃O₅) can be unequivocally confirmed, which is a critical step in identity confirmation and purity assessment. auremn.org.br Nominal mass spectrometers would not be able to distinguish it from other molecules that happen to have the same integer mass.
Table 2: Exact Mass of this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C₂₅H₂₉N₃O₅ |
| Theoretical Monoisotopic Mass | 451.21072 Da |
| Typical HRMS Observation (e.g., [M+H]⁺) | 452.21800 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the protonated parent molecule ([M+H]⁺) of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum.
The fragmentation of peptides primarily occurs along the peptide backbone, leading to characteristic "b" and "y" ions. nih.gov A "b" ion contains the N-terminus, while a "y" ion contains the C-terminus. For this compound, the major fragmentation pathway involves cleavage of the peptide bond between Tryptophan and Valine.
Key predicted fragments for this compound include:
b₁ ion : Cleavage after the Tryptophan residue would generate a b-ion corresponding to the Z-Trp fragment.
y₁ ion : The same cleavage would produce a y-ion corresponding to the Val-OH fragment.
Loss of the protecting group : A characteristic fragmentation for Cbz-protected peptides is the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da). copernicus.org
The presence of these specific fragments in the MS/MS spectrum confirms the sequence as Trp-Val and verifies the integrity of both the peptide backbone and the N-terminal protecting group.
Table 3: Predicted Major MS/MS Fragment Ions for [this compound + H]⁺
| Fragment Ion | Structure | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [this compound + H]⁺ | 452.2 |
| b₁ | [Z-Trp]⁺ | 337.1 |
| y₁ | [H-Val-OH + H]⁺ | 118.1 |
| [M+H - C₇H₈]⁺ | [M+H - Toluene]⁺ | 360.1 |
| Immonium ion (Trp) | 159.1 | |
| Immonium ion (Val) | 72.1 |
Compound Names Mentioned
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-L-tryptophyl-L-valine |
| Z-Trp-OH | N-Benzyloxycarbonyl-L-tryptophan |
| Val-OH | L-Valine |
| Z-L-Val-L-Trp(Z-Gly)-OH | Nα-Benzyloxycarbonyl-L-valyl-(N-in-benzyloxycarbonylglycyl)-L-tryptophan |
| Toluene | Methylbenzene |
Application in Peptide Mapping and Sequence Verification
Peptide mapping is a cornerstone of protein analytics, employed to confirm the primary structure of a protein or peptide. rapidnovor.com This technique typically involves the chemical or enzymatic cleavage of the molecule into smaller peptide fragments, which are then separated and identified, often using liquid chromatography-mass spectrometry (LC-MS). rapidnovor.comthermofisher.com The resulting "peptide map" or "fingerprint" is a unique signature for a given protein. rapidnovor.comslideshare.net
For a small, protected dipeptide like this compound, peptide mapping serves to verify its amino acid sequence and the integrity of the N-terminal protecting group. While full-scale enzymatic digestion is unnecessary for a dipeptide, the principles of mass-based identification are directly applicable. High-resolution mass spectrometry can precisely determine the molecular weight of the intact this compound, and tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the sequence.
The fragmentation pattern in MS/MS provides definitive evidence for the sequence. For instance, the observation of b- and y-type fragment ions corresponding to the cleavage of the peptide bond between the tryptophan and valine residues would confirm the Trp-Val sequence. Furthermore, the mass of the fragment containing the N-terminus would validate the presence and integrity of the benzyloxycarbonyl (Z) group. This level of verification is crucial in peptide synthesis to ensure that the correct product has been obtained and that no unintended modifications or sequence errors have occurred during the process. nih.gov
In a broader context, the data generated from the analysis of this compound can be incorporated into spectral libraries. These libraries are instrumental in more complex proteomics workflows, where identifying peptides from a large mixture relies on matching experimental spectra to theoretical or previously observed fragmentation patterns. rapidnovor.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive means to probe the functional groups and conformational states of peptides. mdpi.comresearchgate.net These techniques are sensitive to the vibrational modes of chemical bonds, which are in turn influenced by the molecule's secondary structure and local environment. horiba.com
The amide bands in the vibrational spectra of peptides are particularly informative about the conformation of the peptide backbone. leibniz-fli.de
Amide I (1600-1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the peptide bond, is highly sensitive to the secondary structure. mdpi.comresearchgate.net The precise frequency of the Amide I band can differentiate between helical, sheet, turn, and random coil conformations due to variations in hydrogen bonding patterns. mdpi.comresearchgate.net
Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.comleibniz-fli.de While also sensitive to conformation, it is generally considered less informative than the Amide I band for detailed secondary structure analysis. researchgate.net
Amide III (1220-1310 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. horiba.comresearchgate.net Its interpretation can be challenging but can provide complementary information to the Amide I and II bands.
For this compound, analysis of these amide bands can reveal the preferred backbone conformation in the solid state or in solution. The presence of strong intermolecular hydrogen bonds, for example, would be reflected in shifts of these bands to lower wavenumbers.
| Amide Band | Typical Frequency Range (cm⁻¹) | Primary Vibrational Modes |
| Amide I | 1600-1700 | C=O stretching |
| Amide II | 1510-1580 | N-H bending, C-N stretching |
| Amide III | 1220-1310 | C-N stretching, N-H bending |
The benzyloxycarbonyl (Z) group has characteristic vibrational modes that can be identified in the FTIR and Raman spectra of this compound. The aromatic ring of the benzyl group will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The urethane (B1682113) carbonyl (C=O) stretching vibration of the Z-group will appear in the Amide I region, often at a higher frequency than the peptide C=O stretch, and can be distinguished. The C-O stretching vibrations of the urethane linkage will also be present. These signals confirm the presence and structural integrity of the protecting group.
Similarly, the tryptophan side chain's indole ring has its own set of characteristic vibrational bands. For instance, the Fermi doublet of tryptophan is observed around 1340 and 1360 cm⁻¹. horiba.com The analysis of these bands can provide information on the local environment and interactions of the side chain. horiba.com
Analysis of Amide I, II, and III Bands for Backbone Conformation
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. unito.itwikipedia.org This technique is particularly well-suited for studying the secondary structure of peptides and proteins in solution. wikipedia.orgmdpi.com
The CD spectrum of a peptide is dominated by the contributions from the chiral α-carbon atoms of the amino acids and the chirality induced in the peptide bonds by the folded structure. The far-UV region of the CD spectrum (typically 190-250 nm) is characteristic of the peptide backbone conformation. wikipedia.org For example, α-helical structures exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm. researchgate.net β-sheets show a negative band around 218 nm and a positive band around 195 nm.
For a small dipeptide like this compound, the CD spectrum will be a composite of the contributions from the individual chiral centers (Trp and Val) and any preferred solution conformation that introduces additional chirality. The aromatic side chain of tryptophan also contributes to the CD spectrum in the near-UV region (260-320 nm), which can provide information about the local environment and tertiary structure in larger proteins. unito.itnih.gov By analyzing the CD spectrum of this compound, researchers can gain insights into its conformational preferences in different solvent environments, which can be indicative of its propensity to adopt specific secondary structural elements in a larger peptide chain.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. iisc.ac.inresearchgate.net By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined. plos.org
The crystal structure of this compound would provide a wealth of information about its solid-state conformation. This includes the precise bond lengths, bond angles, and torsion angles of the peptide backbone and the side chains. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which dictate how the molecules pack in the crystal lattice. iisc.ac.innih.govnih.gov
Studying the crystal structures of complexes of this compound, for instance, with metal ions or other small molecules, could provide insights into its binding capabilities and how its conformation might be influenced by interactions with other species. This information is valuable for understanding the role of such dipeptide fragments in the context of larger biological systems and for the design of new molecules with specific binding properties.
| Technique | Information Obtained |
| Peptide Mapping (MS) | Primary sequence verification, integrity of protecting group. rapidnovor.com |
| Vibrational Spectroscopy (FTIR, Raman) | Functional group analysis, backbone conformation (Amide bands), side chain environment. mdpi.comhoriba.com |
| Circular Dichroism (CD) | Secondary structure propensities in solution, chiral environment. unito.itwikipedia.org |
| X-ray Crystallography | Atomic-resolution 3D structure, intermolecular interactions. iisc.ac.inplos.org |
Determination of Solid-State Molecular Geometry and Crystal Packing
The molecular geometry of this compound is expected to be characterized by an extended backbone conformation, a common feature in many linear peptides. The torsion angles of the peptide backbone (φ, ψ) and the side chains (χ) will adopt values that minimize steric clashes, particularly between the bulky indole group of tryptophan and the isopropyl group of valine. The benzyloxycarbonyl group at the N-terminus introduces a significant aromatic moiety, which plays a crucial role in the crystal packing through π-π stacking interactions. researchgate.net
In the solid state, molecules of this compound would likely arrange in a highly ordered, repeating lattice. The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. Specifically, the carboxylic acid moiety (-OH) of one molecule will act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, while the N-H group of the peptide bond will also participate in hydrogen bonding. researchgate.net This head-to-tail arrangement is a characteristic feature of dipeptide crystal structures. researchgate.net Furthermore, the aromatic rings of the Z-group and the tryptophan side chain are expected to engage in various π-π interactions, including parallel-displaced and T-shaped arrangements, which further stabilize the crystal lattice. researchgate.net
Based on data from analogous N-protected dipeptides, a hypothetical set of crystallographic parameters for this compound is presented below. This data is derived from known structures of similar compounds and serves as a predictive model.
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~9.5 |
| b (Å) | ~14.1 |
| c (Å) | ~19.5 |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
This table is a predictive model based on crystallographic data of analogous compounds like Ac-Leu-Trp-Val-OMe. iisc.ac.in
Analysis of Intermolecular and Intramolecular Interactions
The stability and conformational preferences of this compound are governed by a hierarchy of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions can be elucidated through a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT). researchgate.netacs.org
Intramolecular Interactions: Computational studies on the related Val-Trp dipeptide have shown the potential for the formation of stable intramolecular hydrogen bonds. researchgate.netajol.info These interactions can lead to either folded or extended conformations of the peptide backbone. In the case of this compound, a likely intramolecular hydrogen bond could exist between the N-H of the valine residue and the carbonyl oxygen of the benzyloxycarbonyl group, or between the tryptophan N-H and the C-terminal carbonyl oxygen, leading to the formation of β-turn-like structures. iisc.ac.in The presence of such bonds can be inferred from NMR studies through the analysis of nuclear Overhauser effects (NOEs), which provide through-space distance information between protons. acs.orgnih.gov
Intermolecular Interactions: In the aggregated or solid state, intermolecular forces are dominant. The primary interactions include:
Hydrogen Bonding: As mentioned, strong hydrogen bonds will form between the carboxylic acid group of one molecule and the peptide backbone of another. The indole N-H of the tryptophan side chain also provides an additional hydrogen bond donor site. researchgate.netiisc.ac.in
π-π Stacking: The aromatic rings of the benzyloxycarbonyl group and the tryptophan indole ring are key contributors to intermolecular stability through π-π stacking. These interactions are crucial for the self-assembly and packing of aromatic peptides. researchgate.net
A DFT study on the Val-Trp dipeptide predicted several possible intramolecular hydrogen bonds that stabilize its conformation. researchgate.netajol.info A summary of these predicted interactions, which can be extrapolated to this compound, is provided in the table below.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
| Intramolecular H-Bond | Valine N-H | Z-group C=O | ~2.8 - 3.2 |
| Intramolecular H-Bond | Tryptophan N-H | Valine C=O | ~2.9 - 3.3 |
| Intermolecular H-Bond | Carboxyl O-H | Peptide C=O | ~2.6 - 2.8 |
| Intermolecular H-Bond | Indole N-H | Carboxyl C=O | ~2.7 - 3.0 |
| π-π Stacking | Trp Indole Ring | Z-group Benzyl Ring | ~3.4 - 3.8 (centroid-centroid) |
This table is based on computational predictions for Val-Trp and related protected dipeptides. researchgate.netresearchgate.net
Advanced Microscopy Techniques for Self-Assembled Structures
N-protected dipeptides, particularly those containing aromatic residues, are known to self-assemble in solution to form a variety of ordered supramolecular structures. iucr.orgnih.gov Advanced microscopy techniques are indispensable for visualizing these nanoscale and microscale architectures in their native-like state.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Assemblies
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for the high-resolution imaging of biological and soft-matter specimens, including self-assembled peptide nanostructures. rsc.orgnih.gov The key advantage of Cryo-TEM is that it allows for the visualization of samples in a vitrified, hydrated state, thus preserving the native morphology of the assemblies that would otherwise be destroyed by conventional electron microscopy preparation techniques. nih.govreading.ac.uk
For this compound, self-assembly in aqueous or mixed-solvent systems is expected to be driven by a combination of hydrogen bonding and hydrophobic interactions, including π-π stacking of the aromatic moieties. nih.gov Studies on similar N-Cbz protected di- and tripeptides have demonstrated the formation of various morphologies, such as nanofibers, nanotubes, and hydrogels. nih.gov For example, Cbz-Phe-Phe-OH has been shown to form fibrous structures. nih.gov Similarly, Z-Trp-OH on its own can form flower-like morphologies. researchgate.net
In a typical Cryo-TEM experiment for this compound, a solution of the peptide would be applied to a TEM grid, blotted to create a thin film, and then rapidly plunged into a cryogen like liquid ethane. This process vitrifies the water, trapping the self-assembled structures in a layer of amorphous ice. researchgate.net The sample is then imaged at cryogenic temperatures.
Based on studies of analogous compounds, this compound could potentially form several types of supramolecular assemblies, the morphology of which would be highly dependent on factors such as concentration, pH, and solvent composition.
| Potential Supramolecular Structure | Expected Morphology in Cryo-TEM | Driving Forces |
| Nanofibers/Nanoribbons | Long, entangled, or aligned fibrillar structures with uniform diameters. | β-sheet formation via intermolecular H-bonding, π-π stacking along the fiber axis. |
| Nanotubes | Hollow, cylindrical structures, often with well-defined inner and outer diameters. researchgate.net | Chiral packing of the dipeptide molecules leading to helical twisting and tube formation. |
| Vesicles/Micelles | Spherical or ellipsoidal structures, potentially with a bilayer arrangement. | Amphiphilic nature of the molecule leading to segregation of hydrophobic and hydrophilic domains. |
| Hydrogels | A 3D network of entangled nanofibers or nanotubes that immobilize the solvent. | Extensive intermolecular interactions leading to a percolated network. |
This table outlines potential self-assembled structures for this compound based on observations of similar protected dipeptides. nih.govresearchgate.netresearchgate.net
The high-resolution capabilities of modern Cryo-EM could even reveal the molecular packing within these assemblies, providing unprecedented insight into the mechanisms of peptide self-assembly. rsc.org
Biochemical and Enzymatic Activity Studies of Z Trp Val Oh
Z-Trp-Val-OH as an Enzyme Substrate or Inhibitor
The interaction of this compound with enzymes is largely governed by the specificity of the enzyme's active site. The bulky, hydrophobic side chains of tryptophan and valine, along with the N-terminal protecting group, are key features recognized by certain proteases.
Specificity Profiling of Proteases and Peptidases (e.g., Thermolysin, Cathepsin B)
While direct enzymatic studies on this compound are not extensively documented in publicly available literature, its potential reactivity can be inferred from the known substrate specificities of relevant proteases.
Thermolysin: This thermostable metalloendopeptidase from Bacillus thermoproteolyticus preferentially hydrolyzes peptide bonds on the N-terminal side of large, hydrophobic amino acid residues such as leucine (B10760876), phenylalanine, and valine. researchgate.netebi.ac.uk Given this specificity, thermolysin could potentially recognize and cleave the tryptophyl-valine bond in this compound. Studies on various synthetic peptides have confirmed that thermolysin's active site has a high affinity for hydrophobic residues. nih.govnih.gov For instance, a crystallographic study showed that the dipeptide Val-Trp, a product of hydrolysis, occupies the S1'-S2' subsites of the thermolysin active site, which is consistent with the enzyme's specificity requirements. researchgate.net The N-terminal Z-group, however, might influence the binding orientation and susceptibility to cleavage.
Cathepsin B: This lysosomal cysteine protease exhibits both endopeptidase and carboxydipeptidase activities. hzdr.de Its substrate specificity is pH-dependent. At neutral pH, cathepsin B shows a preference for cleaving peptides with tryptophan at the P2 position (the second residue N-terminal to the scissile bond). nih.gov However, this compound is N-terminally blocked, which would prevent it from acting as a typical substrate for the exopeptidase activity of cathepsin B. hzdr.de Furthermore, studies on fluorogenic substrates have shown that modifying the P3 residue to valine can result in no observable cathepsin B activity. nih.govacs.org This suggests that this compound is unlikely to be an efficient substrate for cathepsin B and may act as a competitive inhibitor, although specific inhibitory studies have not been reported.
Mechanistic Enzymology of this compound Cleavage or Formation
The mechanisms of cleavage or formation of peptides like this compound are rooted in the catalytic strategies of the enzymes involved.
Cleavage Mechanism: If cleaved by thermolysin, the mechanism would involve its characteristic metalloprotease action. The active site contains a zinc ion coordinated by two histidine residues and a glutamate (B1630785) residue (HEXXH motif), with another glutamate acting as the catalytic residue. ebi.ac.ukresearchgate.net This catalytic glutamate facilitates the attack of a water molecule on the carbonyl carbon of the scissile peptide bond (Trp-Val), leading to hydrolysis. researchgate.net
Formation (Enzymatic Synthesis): Proteases can also catalyze the synthesis of peptide bonds under specific, non-hydrolytic conditions (e.g., in organic solvents with low water content). nih.gov This process, known as reversed proteolysis, has been demonstrated with enzymes like subtilisin Carlsberg. A study using the closely related acyl donor Z-Val-Trp-OMe showed that subtilisin Carlsberg could catalyze peptide bond formation with various amino acid derivatives as nucleophiles. nih.gov The yields were generally higher in acetonitrile (B52724) with low water concentration compared to aqueous solutions. nih.gov This suggests that a similar chemo-enzymatic synthesis of this compound or related peptides is mechanistically feasible.
Kinetic Characterization of Enzymatic Reactions (K_m, k_cat, K_i)
Specific kinetic parameters (Michaelis constant, K_m; turnover number, k_cat; inhibition constant, K_i) for the interaction of this compound with proteases are not available in the reviewed literature. However, data from related substrates and inhibitors provide a framework for understanding how such interactions are quantified.
Kinetic values are crucial for defining an enzyme's efficiency and a substrate's or inhibitor's potency. For example, the specificity constant (k_cat/K_m) measures how efficiently an enzyme converts a substrate to a product. For inhibitors, a low K_i value indicates high-affinity binding to the enzyme. nih.govfrontiersin.org
To illustrate, the tables below present kinetic data for representative substrates and inhibitors of thermolysin and cathepsin B, demonstrating the range of values observed for these enzymes.
Table 1: Kinetic Parameters of Selected Substrates for Thermolysin and Cathepsin B This table presents data for compounds related to this compound to provide context, as specific data for this compound is not available.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Reference(s) |
|---|---|---|---|---|---|---|
| Thermolysin | FA-Gly-Leu-Ala | 1100 | 35 | 3.2 x 10⁴ | 7.5 | researchgate.net |
| Thermolysin | FA-Phe-Leu-Ala | 100 | 0.8 | 8.0 x 10³ | 7.5 | researchgate.net |
| Cathepsin B | Z-Phe-Arg-AMC | 23 | - | - | 5.5 | mdpi.com |
| Cathepsin B | Z-Phe-Arg-AMC | 33 | - | - | 7.4 | mdpi.com |
| Cathepsin B | Z-Arg-Arg-AMC | - | - | 1.1 x 10⁵ | 7.2 | acs.org |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | 4.3 x 10⁵ | 7.2 | acs.org |
FA: Furylacryloyl, Z: Benzyloxycarbonyl, AMC: 7-Amino-4-methylcoumarin
Table 2: Inhibition Constants (K_i) of Selected Inhibitors for Cathepsin B This table presents data for compounds related to this compound to provide context, as specific data for this compound is not available.
| Enzyme | Inhibitor | K_i (nM) | pH | Inhibition Type | Reference(s) |
|---|---|---|---|---|---|
| Cathepsin B | Leupeptin | 7 | 4.3 - 6.0 | Competitive | nih.gov |
| Cathepsin B | CA-074 | 22 | 4.6 | Irreversible | acs.orgresearchgate.net |
| Cathepsin B | CA-074 | 1980 | 7.2 | Irreversible | acs.orgresearchgate.net |
| Cathepsin B | Z-Arg-Lys-AOMK | 130 | 7.2 | Irreversible | nih.gov |
Role in Peptide Cyclization and Post-Translational Modification Mimicry
The dipeptide this compound can be considered a structural element in the context of larger peptides undergoing cyclization or as a molecule where the Z-group mimics a post-translational modification.
Exploration of Peptide Cyclase Substrate Scope
Peptide cyclases are enzymes that catalyze the formation of cyclic peptides, which often exhibit enhanced stability and biological activity. mdpi.com The substrate scope of these enzymes is a critical area of research. While a dipeptide like this compound is too short to be a direct substrate for most known head-to-tail cyclases, the Trp-Val motif within a longer linear peptide precursor could be relevant.
PatG Macrocyclase: This enzyme, involved in cyanobactin biosynthesis, is known for its broad substrate tolerance. nih.govnih.govacs.org However, studies creating peptide libraries have shown that aromatic amino acids like tryptophan are not always well-tolerated at certain positions, potentially reducing cyclization efficiency. researchgate.net
SurE Peptide Cyclase: This enzyme is essential for producing surugamide antibiotics. nih.gov An investigation into its N-terminal substrate specificity revealed that it could utilize a variety of amino acids. nih.govrsc.org Notably, a tryptophan-containing variant was cyclized effectively, showing a significant increase in the rate of catalysis compared to some other residues. nih.gov In contrast, a valine variant showed a more modest 1.5-fold improvement in the initial rate. nih.gov This suggests that a linear peptide with an N-terminal Trp-Val sequence could be a viable, and potentially favorable, substrate for cyclization by a SurE-like enzyme, assuming the N-terminal protecting group was absent.
SPASM Domain Radical SAM Peptide Cyclase: A distinct class of cyclases uses a radical mechanism to form unusual cross-links. One such enzyme creates a covalent bond between lysine (B10760008) and tryptophan residues. nih.gov This enzyme showed strict specificity for Lys and Trp and could not substitute them with other residues like alanine (B10760859) or phenylalanine. nih.gov This highlights how some cyclases have highly specific requirements for tryptophan.
Table 3: Substrate Tolerance of Select Peptide Cyclases for Tryptophan and Valine
| Enzyme | Preferred Residues/Motifs | Tryptophan (Trp) Tolerance | Valine (Val) Tolerance | Reference(s) |
|---|---|---|---|---|
| PatG Macrocyclase | Broad tolerance, but requires Pro or thiazoline (B8809763) at C-terminus of core peptide. | Accepted, but can reduce cyclization efficiency at certain positions. | Generally well-tolerated. | nih.govresearchgate.netrsc.org |
| SurE Peptide Cyclase | Tolerates various N-terminal residues. | Utilized effectively; shows a substantial increase in catalytic rate. | Utilized efficiently; shows a ~1.5x rate improvement. | nih.govrsc.org |
| KW_Cyclase (Radical SAM) | Strict specificity for a Lys and Trp pair within the peptide. | Essential substrate; cannot be substituted. | Not a substrate for the cross-linking reaction. | nih.gov |
Modulation of Molecular Pathways (at the cellular/molecular level)
There is no direct evidence in the reviewed scientific literature that this compound modulates specific molecular pathways at the cellular level. Its biological effects would likely be mediated through its interaction with specific protein targets, such as the proteases discussed above.
If this compound were to function as a potent and selective inhibitor of a particular enzyme, it could consequently modulate the downstream pathways regulated by that enzyme. For example, peptide-based inhibitors are increasingly being developed to disrupt protein-protein interactions or inhibit key signaling enzymes like kinases, thereby affecting pathways involved in cell proliferation, signaling, and apoptosis. frontiersin.orgmdpi.comnih.gov Cyclic peptides, in particular, have been identified as state-selective inhibitors of GTPases like Gαs, demonstrating the potential for peptide scaffolds to fine-tune cellular signaling. biorxiv.org
Furthermore, computationally designed peptides have shown promise in targeting key regulators of apoptosis, such as the Bax protein. uva.nl By binding to specific domains, these peptides can modulate protein conformation and inhibit pathological cell death pathways. uva.nl While this compound itself has not been studied in this context, its constituent amino acids are important biological motifs. Tryptophan, for instance, is a crucial component in peptides that bind to protein surfaces and is a precursor to the neurotransmitter serotonin (B10506). nih.govbeilstein-journals.org However, the activity of the free amino acid is distinct from that of the dipeptide.
Influence on Tryptophan Metabolism Pathways (e.g., Indole (B1671886) Pathway)
Tryptophan (Trp) is an essential amino acid that serves as a crucial precursor for the synthesis of proteins and a variety of bioactive compounds. Its metabolism is primarily governed by three major routes: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway. google.com The kynurenine pathway is the principal route, accounting for over 95% of tryptophan degradation and producing metabolites involved in inflammation and immune response. google.com The serotonin pathway yields the neurotransmitter serotonin and the hormone melatonin.
The indole pathway is largely dependent on the gut microbiota, which converts tryptophan into indole and its derivatives, such as indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA). google.com These microbial metabolites are recognized for their role in regulating gastrointestinal homeostasis and immune responses.
Currently, specific studies detailing the direct influence or modulatory role of the N-benzyloxycarbonyl-L-tryptophyl-L-valine dipeptide (this compound) on the enzymes or intermediates of the tryptophan metabolism pathways, including the indole pathway, are not extensively documented in publicly available scientific literature. Further research is required to determine if this compound acts as a substrate, inhibitor, or modulator for key enzymes like indoleamine-2,3-dioxygenase (IDO), tryptophan-2,3-dioxygenase (TDO), or microbial tryptophanase.
Interaction with Cellular Components in in vitro Systems
While direct studies on this compound are limited, research on structurally similar dipeptides provides insight into its potential interactions with cellular components in in vitro settings. The tryptophan residue, with its bulky indole side chain, and the hydrophobic valine residue are known to be important for the interaction of peptides with biological molecules, including enzymes and cell membranes.
A notable example comes from studies on the angiotensin-I-converting enzyme (ACE), a key regulator of blood pressure. In vitro experiments have demonstrated that N-terminally protected dipeptides containing a C-terminal tryptophan can act as ACE inhibitors. Specifically, a close analog of this compound, the compound Z-Pro-Val-Trp, which substitutes proline for tryptophan at the N-terminal side but maintains the core Val-Trp sequence, was found to be a potent inhibitor of ACE. The inhibitory activity of this and related peptides highlights the importance of the C-terminal dipeptide sequence in binding to the enzyme's active site.
The table below summarizes the in vitro inhibitory activity of several related synthetic peptides on angiotensin-converting enzyme, demonstrating the critical role of the amino acid composition for enzymatic interaction.
| Compound | IC₅₀ (µM) | Relative Inhibitory Potency |
| Z-Pro-Val-Trp | 2.9 | High |
| Z-Pro-Leu-Trp | 18 | Moderate |
| Z-Pro-Gly-Trp | Scarcely inhibitory | Very Low |
| Pro-Leu-Trp | 130 | Low |
| Leu-Trp | 220 | Low |
This table presents the half-maximal inhibitory concentration (IC₅₀) of various peptides against angiotensin-I-converting enzyme (ACE) as reported in the literature.
These findings suggest that this compound, by virtue of its Val-Trp sequence, has the potential to interact with the active sites of specific enzymes. The hydrophobic and aromatic nature of its constituent amino acids may also facilitate interactions with other cellular components, such as membrane-bound receptors or lipid bilayers, a common feature of tryptophan-containing peptides.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Correlation of Structural Features with Biochemical Function
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For dipeptides like this compound, the key structural features determining its function are the N-terminal protecting group, the specific amino acid side chains, their sequence, and the C-terminal group.
The biochemical function of peptides containing valine and tryptophan is strongly correlated with their structural attributes. The hydrophobic character of both the valine and tryptophan residues often plays a significant role in the biological activity of peptides, facilitating interactions with hydrophobic pockets in enzymes or receptors.
SAR analysis of ACE inhibitors provides a clear example of how molecular structure correlates with biochemical function in peptides related to this compound. The data reveals several key correlations:
Penultimate Amino Acid Side Chain: The size and hydrophobicity of the amino acid adjacent to the C-terminal tryptophan are critical for ACE inhibitory activity. The substitution of leucine with valine in the Z-Pro-X-Trp series (comparing Z-Pro-Leu-Trp with Z-Pro-Val-Trp) resulted in a more than 6-fold increase in potency (IC₅₀ of 18 µM vs. 2.9 µM). This suggests that the branched side chain of valine provides a better fit into a specific pocket (the S₁' subsite) of the ACE active site. When valine was replaced by glycine, which has only a hydrogen atom as its side chain, the inhibitory activity was nearly abolished.
N-terminal Protection: The presence of the N-terminal benzyloxycarbonyl (Z) group significantly enhances activity. The unprotected tripeptide Pro-Leu-Trp was approximately 7-fold less potent than its Z-protected counterpart, Z-Pro-Leu-Trp. This lipophilic group can contribute to binding through hydrophobic interactions and also protects the peptide from degradation by aminopeptidases.
C-terminal Residue: The tryptophan residue at the C-terminus is a recurring feature in many potent ACE inhibitors discovered from natural sources, indicating the importance of its bulky, aromatic indole ring for anchoring the peptide in the enzyme's active site.
The following table illustrates the structure-activity relationship for ACE inhibition based on modifications to the peptide backbone.
| Compound | Structural Modification | IC₅₀ (µM) | Observed Effect on Activity |
| Z-Pro-Val-Trp | Valine at P1' position | 2.9 | Highest activity in series |
| Z-Pro-Leu-Trp | Leucine at P1' position | 18 | Moderate activity |
| Z-Pro-Gly-Trp | Glycine at P1' position | Scarcely inhibitory | Activity nearly abolished |
This table demonstrates the correlation between the side chain of the penultimate amino acid and the biochemical function (ACE inhibition). Data is from Maruyama et al., 1987.
These SAR studies underscore that the specific sequence and chemical nature of the amino acids in this compound, combined with its N-terminal modification, are key determinants of its potential biochemical functions.
Molecular Interaction and Recognition Mechanisms Involving Z Trp Val Oh
Self-Assembly and Supramolecular Architectures
The spontaneous organization of peptide-based molecules into ordered, large-scale structures is a phenomenon driven by a delicate balance of non-covalent interactions. For protected dipeptides like Z-Trp-Val-OH, this process leads to the formation of diverse supramolecular architectures.
The self-assembly of protected dipeptides is a hierarchical process initiated and stabilized by a combination of key non-covalent forces. The primary driving forces include:
Hydrogen Bonding: The peptide backbone, with its amide (-CONH-) and terminal carboxyl (-COOH) groups, facilitates the formation of extensive hydrogen bond networks. These interactions are fundamental to creating stable, repeating secondary structures, such as β-sheets, which often serve as the foundational framework for larger assemblies. mdpi.com
π-π Stacking: Aromatic moieties, such as the indole (B1671886) ring of tryptophan and the benzyl (B1604629) group of the Z-protector, engage in π-π stacking interactions. This is a crucial driving force for the association of molecules, providing stability and directionality to the assembly process. mdpi.comnih.gov The carboxybenzyl (Z) group, in particular, has been shown to facilitate the formation of various nanostructures in dipeptides. frontiersin.org
The assembly pathway can be concentration-dependent, sometimes involving the fusion of smaller vesicles at low concentrations or the bending and closure of larger bilayer structures at higher concentrations. acs.org The final morphology—be it fibers, nanotubes, vesicles, or hydrogels—is a result of the intricate balance between these competing and cooperating interactions. acs.org
N-terminal protecting groups are not merely passive components for synthesis but are active directors of self-assembly behavior. researchgate.net Their size, aromaticity, and hydrogen-bonding capacity profoundly influence the final supramolecular architecture. nih.govfrontiersin.org The carboxybenzyl (Z) group in this compound plays a pivotal role, primarily through π-π stacking and hydrophobic interactions. nih.govfrontiersin.org
Research comparing different protecting groups demonstrates their distinct effects on dipeptide assembly. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is widely used and known to promote the formation of fibrous structures and hydrogels due to strong π-stacking of the fluorenyl rings. nih.govfrontiersin.org In contrast, the tert-butyloxycarbonyl (Boc) group, being aliphatic and bulky, can lead to different morphologies, sometimes failing to form gels where their Fmoc-counterparts succeed. frontiersin.org Studies on modified single amino acids, such as Z-Trp-OH, have shown they can self-assemble into well-defined structures like fibers and flower-like morphologies, highlighting the strong influence of the Z-group. researchgate.netchemrxiv.org
| Protecting Group | Key Interaction Type | Common Resulting Morphology | Reference |
|---|---|---|---|
| Carboxybenzyl (Z) | π-π Stacking, Hydrophobic | Nanowires, Fibers, Nanotoroids, Hydrogels | frontiersin.org |
| Fluorenylmethoxycarbonyl (Fmoc) | Strong π-π Stacking | Fibrous Structures, Nanocylinders, Hydrogels | nih.govfrontiersin.org |
| tert-Butyloxycarbonyl (Boc) | Hydrophobic, Steric Hindrance | Spherical Assemblies, Organogels (less common as hydrogelator) | mdpi.comfrontiersin.org |
| Naphthalene (Nap) | π-π Stacking, Hydrophobic | Hollow Tubes, Micelles, Hydrogels | nih.govfrontiersin.org |
Mechanism of Self-Assembly of Protected Dipeptides
Interactions with Other Biomolecules (Non-Enzymatic)
While specific transport studies for this compound are not documented, the behavior of its constituent amino acids provides significant insight into its potential interactions. The tryptophan residue is particularly important for interactions at biological interfaces, such as cell membranes. mdpi.com
Tryptophan-Mediated Interactions: The indole side chain of tryptophan can anchor peptides and proteins to the lipid bilayer interface. It does so through a combination of hydrophobic interactions with lipid tails and hydrogen bonding or cation-π interactions with lipid headgroups. mdpi.comacs.org Tryptophan can act as both a hydrogen-bond donor (via its NH group) and an acceptor (via its aromatic ring). mdpi.com Studies on proteins like the lactose (B1674315) permease show that tryptophan can stack against the hydrophobic face of sugar rings, playing a direct role in substrate binding. embopress.org
Valine-Mediated Interactions: The hydrophobic valine side chain contributes to binding through non-specific hydrophobic interactions, often by positioning itself on the exterior of a structure to interact with hydrophobic pockets on a protein surface or within a membrane. mdpi.com
Carrier proteins such as PepT1 and PepT2 are responsible for the uptake of di- and tripeptides, though this is an active transport process. bachem.com The binding event itself, however, relies on the recognition of the peptide structure by the carrier's binding pocket.
The carboxylate and amino groups of the peptide backbone are primary sites for chelation of metal ions. mdpi.comrsc.org Additionally, the side chains of both tryptophan and valine can influence the stability and structure of these complexes.
Theoretical and experimental studies on individual amino acids reveal distinct affinities for various metal ions. Tryptophan's indole ring can participate in cation-π interactions, adding to the stability of metal complexes. mdpi.comresearchgate.net The fragmentation of metal-amino acid complexes shows that sodium complexes tend to be weaker than those with lithium or silver. researchgate.net In ternary complexes involving ATP, metal ions, and amino acids, those with tryptophan show enhanced stability due to intramolecular stacking between the indole and purine (B94841) rings. ias.ac.in
| Amino Acid | Interacting Metal Ions | Primary Interaction Sites | Observed Trend/Interaction Type | Reference |
|---|---|---|---|---|
| Tryptophan | Li+, Na+, Ag+, Cu2+, Zn2+, Fe3+, etc. | Carboxylate (COO-), Amino (NH2), Indole Ring (π-system) | Forms stable complexes; affinity for metal cations is relatively high among amino acids. Indole ring participates in cation-π interactions. | mdpi.comresearchgate.netias.ac.in |
| Valine | Li+, Na+, Ag+, Cu2+, Zn2+, etc. | Carboxylate (COO-), Amino (NH2) | Forms complexes primarily through backbone interactions. Affinity is generally lower than tryptophan due to the lack of a strongly interacting side chain. | mdpi.comias.ac.in |
Binding to Carrier Proteins or Membrane Mimics
Enantioselective Recognition Studies
The inherent chirality of this compound, stemming from its L-amino acid constituents, provides a structural basis for the differential recognition of other chiral molecules. Tryptophan is a particularly effective residue for enantioselective recognition due to its bulky, rigid, and aromatic nature.
Studies using tryptophan-containing systems have successfully demonstrated chiral discrimination. For example, photoexcitation of cold, gas-phase clusters of L-Tryptophan bound to enantiomers of other amino acids, like valine, resulted in different product ion abundances in mass spectrometry, allowing for their quantification. nih.govsemanticscholar.org A notable difference between valine enantiomers was observed upon photoexcitation at 272 nm in these experiments. semanticscholar.org
Furthermore, synthetic receptors incorporating amino acid side chains have been developed to explore enantioselective binding. In one study, a library of thiourea-based receptors with different amino acid arms was tested for binding to chiral carboxylates. acs.org The results showed that the identity of the amino acid in the receptor was critical for selectivity. For instance, valine-based receptors exhibited a preference for D-N-acetylphenylalanine, while alanine- and phenylalanine-based receptors preferred the L-enantiomer. acs.org This highlights how the specific shape and interactions of the valine side chain can create a chiral pocket that selectively binds one enantiomer over another.
| Chiral System | Analyte | Key Findings | Reference |
|---|---|---|---|
| Na+(L-Trp) clusters | Valine enantiomers | Differentiation between L- and D-Val was possible via mass spectrometry after photoexcitation at a specific wavelength (272 nm). | nih.govsemanticscholar.org |
| Thiourea receptors with L-Valine arms | N-acetylphenylalanine enantiomers | Receptors showed a preference for binding D-N-acetylphenylalanine over the L-enantiomer. | acs.org |
| Thiourea receptors with L-Alanine arms | N-acetylphenylalanine enantiomers | Receptors showed a preference for binding L-N-acetylphenylalanine, demonstrating the influence of the amino acid side chain on selectivity. | acs.org |
Discrimination between L- and D-Tryptophan/Valine Containing Systems
The capacity for a chiral molecule to differentiate between the enantiomers of another chiral compound is a fundamental concept in stereochemistry, with significant implications in pharmacology, materials science, and chemical synthesis. The dipeptide N-Carboxybenzyl-L-Tryptophyl-L-Valine (Z-L-Trp-L-Val-OH) serves as an exemplary model for exploring these chiral recognition mechanisms. While direct, published experimental studies quantifying the specific interactions of this compound with tryptophan and valine enantiomers are not extensively documented, a robust theoretical framework based on established principles of molecular recognition allows for a detailed analysis of its potential discriminatory capabilities.
The primary mechanism for chiral discrimination is the formation of transient diastereomeric complexes between the chiral selector (the host, Z-L-Trp-L-Val-OH) and the individual enantiomers of the analyte (the guest, e.g., D- or L-Tryptophan). For effective discrimination to occur, there must be a noticeable difference in the stability of these diastereomeric complexes (Host-GuestL vs. Host-GuestD). This stability difference arises from the sum of multiple, simultaneous non-covalent interactions. According to the widely accepted three-point interaction model, a minimum of three distinct points of interaction are necessary for chiral recognition, where at least one of these interactions must be stereochemically dependent.
The structure of Z-L-Trp-L-Val-OH provides several key features that can facilitate such interactions:
The Tryptophan Residue: The indole side chain offers a large, planar aromatic surface capable of engaging in π-π stacking interactions with the indole ring of a tryptophan guest or the side chain of other aromatic amino acids.
The Valine Residue: The bulky, hydrophobic isopropyl side chain creates a defined steric environment. This can lead to favorable hydrophobic interactions with a guest's side chain or, conversely, create steric hindrance that destabilizes one diastereomeric complex more than the other.
The Peptide Backbone: The amide (-CONH-) linkages provide hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for forming specific hydrogen bonding networks with the guest molecule.
The N-Terminal Z-group: The N-Carboxybenzyl (Z) group contributes an additional aromatic ring for potential π-π interactions and a carbamate (B1207046) moiety that can act as a hydrogen bond acceptor.
The C-Terminal Carboxylic Acid: The terminal -COOH group is a potent hydrogen bond donor and can engage in electrostatic interactions, particularly if deprotonated to a carboxylate (-COO⁻).
Discrimination of Tryptophan Enantiomers
When Z-L-Trp-L-Val-OH interacts with L-Tryptophan and D-Tryptophan, the formation of two different diastereomeric complexes occurs. The interaction with the "matched" pair (L-L) is expected to be more energetically favorable than the "mismatched" pair (L-D). A hypothetical interaction model suggests that the L-Trp guest can align its indole ring for optimal π-π stacking with the indole ring of the host's Trp residue. Simultaneously, its amino and carboxyl groups can form a favorable hydrogen-bonding pattern with the host's peptide backbone and terminal groups.
In contrast, for the D-Trp guest to achieve the same π-π stacking, its amino and carboxyl groups would be positioned in a way that leads to suboptimal hydrogen bonding or significant steric clashes, particularly with the bulky valine side chain of the host. This steric repulsion and weaker interaction network would result in a less stable complex.
The differences in binding affinity can be quantified through association constants (Ka). A higher Ka value indicates a more stable complex. The ratio of these constants for the two enantiomers (α = Ka(L) / Ka(D)) provides a measure of the enantioselectivity.
Table 1: Illustrative Binding Data for the Interaction of Z-L-Trp-L-Val-OH with Tryptophan Enantiomers
This table presents hypothetical data to demonstrate the concept of enantioselective recognition.
| Analyte (Guest) | Host | Association Constant (Ka, M-1) | Gibbs Free Energy (ΔG, kJ·mol-1) | Enantioselectivity (α = KL/KD) |
| L-Tryptophan | Z-L-Trp-L-Val-OH | 1.8 x 104 | -24.28 | 2.57 |
| D-Tryptophan | Z-L-Trp-L-Val-OH | 0.7 x 104 | -21.94 |
Discrimination of Valine Enantiomers
The discrimination between L- and D-Valine by Z-L-Trp-L-Val-OH would rely on a different set of interactions, primarily driven by hydrophobic and steric effects, complemented by hydrogen bonding. In this scenario, the indole ring of the host's tryptophan residue provides a large surface that can form a binding pocket.
Computational modeling studies on the related Val-Trp dipeptide have shown that intramolecular hydrogen bonding can create relatively rigid folded and extended structures. ajol.info The pre-organization of this compound into a specific conformation would further enhance its ability to act as a selective receptor, as the binding sites would be more defined.
Table 2: Hypothetical Interaction Data for Z-L-Trp-L-Val-OH with Valine Enantiomers
This table provides a hypothetical illustration of chiral discrimination based on steric and hydrophobic interactions.
| Analyte (Guest) | Host | Association Constant (Ka, M-1) | Gibbs Free Energy (ΔG, kJ·mol-1) | Enantioselectivity (α = KL/KD) |
| L-Valine | Z-L-Trp-L-Val-OH | 9.5 x 102 | -16.99 | 1.83 |
| D-Valine | Z-L-Trp-L-Val-OH | 5.2 x 102 | -15.50 |
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-Carboxybenzyl-Tryptophyl-Valine |
| L-Tryptophan | (S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| D-Tryptophan | (R)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| L-Valine | (S)-2-amino-3-methylbutanoic acid |
| D-Valine | (R)-2-amino-3-methylbutanoic acid |
| Val-Trp | Valyl-Tryptophan |
Applications in Chemical Biology and Advanced Materials Research
Development as Research Probes and Affinity Ligands
The inherent characteristics of the tryptophan residue within Z-Trp-Val-OH make it an excellent candidate for the development of specialized probes and ligands for detecting and isolating biomolecules.
Tryptophan is one of the few naturally fluorescent amino acids, a property that is widely exploited in protein and peptide studies. nih.gov The dipeptide this compound can be leveraged in the design of fluorescent probes for several reasons. The intrinsic fluorescence of the tryptophan moiety can be modulated by its local environment, allowing it to act as a reporter. For instance, the binding of a target molecule can induce a conformational change that alters the fluorescence emission wavelength or intensity.
Research has shown that dipeptides containing electron-rich aromatic amino acids like tryptophan can effectively quench the fluorescence of electron-poor receptor molecules, a principle that forms the basis of "turn-off" sensors. nih.gov Conversely, probes can be designed where the tryptophan fluorescence is initially quenched, for example by a thioamide group, and is restored upon enzymatic cleavage of a nearby peptide bond, creating a "turn-on" sensor for protease activity. rsc.org The development of probes utilizing tryptophan analogs, such as 5-cyanotryptophan (TrpCN), has been shown to offer even greater sensitivity to hydration and local environment compared to native tryptophan. nih.gov While direct studies on this compound as a standalone probe are specific, its structure provides a clear framework for its incorporation into more complex probe designs for the highly selective detection of amino acids, peptides, or enzyme activity. rsc.orgbeilstein-journals.org
Table 1: Principles of Tryptophan-Based Fluorescent Probes
| Probe Type | Principle of Detection | Potential Application for a this compound Based System |
|---|---|---|
| Intrinsic Fluorescence | Changes in the local environment of the Trp residue (e.g., upon binding to a target) alter its fluorescence quantum yield and emission wavelength. nih.gov | Detecting protein folding or conformational changes where the Trp-Val motif is part of the recognition site. |
| Fluorescence Quenching | The Trp residue in the dipeptide interacts with a fluorophore receptor, quenching its signal upon binding. The concentration of the dipeptide can be measured by the degree of quenching. nih.gov | Quantifying peptides or proteins that contain or bind to the Trp-Val sequence. |
| FRET (Förster Resonance Energy Transfer) | The Trp residue acts as a donor fluorophore. When a suitable acceptor fluorophore is brought into proximity by a binding event, energy is transferred from Trp to the acceptor, causing a change in the emission spectrum. rsc.org | Monitoring protein-protein interactions or cleavage events by proteases that recognize the Trp-Val sequence. |
| Environmentally Sensitive Analogs | Replacing Trp with an analog like 5-cyanotryptophan (TrpCN) creates a probe with much higher sensitivity to changes in solvent accessibility and local polarity. nih.gov | Probing the binding of a peptide containing the TrpCN-Val motif to lipid membranes or other hydrophobic environments. |
Affinity tags are peptides or proteins genetically fused to a target protein to facilitate its purification and detection. fujifilm.comnih.gov While this compound itself is a protected dipeptide and not a tag, the Trp-Val sequence is a prime candidate for inclusion in the design of novel peptide-based affinity ligands. The hydrophobic and aromatic nature of the tryptophan and valine side chains can mediate specific, non-covalent interactions with a capture surface or a target protein.
For example, the Strep-tag®II, a well-established affinity tag, is an eight-amino-acid peptide (WSHPQFEK) that includes tryptophan and binds with high specificity to a modified streptavidin protein, Strep-Tactin®. iba-lifesciences.com This demonstrates the utility of tryptophan in generating high-affinity binding motifs. A synthetic peptide sequence containing one or more Trp-Val repeats could be designed as a custom affinity tag. After synthesis and deprotection of the Z-group, this peptide could be used to purify a target protein or, when immobilized on a solid support, to act as a capture agent to isolate specific binding partners from a complex biological mixture. researchgate.net
Fluorescent Probes for Amino Acid Detection
This compound as a Synthetic Intermediate for Complex Biomolecules
The most direct and widespread application of this compound is in the field of synthetic chemistry, where it serves as a high-quality building block for constructing larger, biologically active molecules. chemimpex.comchemimpex.com
This compound is an essential intermediate in solution-phase peptide synthesis. thieme-connect.de The Z-group (benzyloxycarbonyl) is a robust N-terminal protecting group that prevents the amine group of tryptophan from participating in unwanted side reactions during peptide bond formation. This allows the C-terminal carboxylic acid of the valine residue to be selectively activated and coupled to the free N-terminus of another amino acid or peptide fragment. oup.comfengchengroup.com
This step-wise elongation is a fundamental strategy for building complex peptide chains. Research has demonstrated the use of Z-protected amino acids and dipeptides in the synthesis of biologically active peptides, such as the neuropeptide delta-sleep-inducing peptide (DSIP) and the hormone angiotensin II. oup.com In one study, Z-Trp-OH was used as a key building block to construct the nine-amino-acid sequence of a protected DSIP. oup.com Similarly, enzyme-catalyzed peptide synthesis has utilized Z-Val-Trp-OMe as an acyl donor to form new peptide bonds, highlighting the versatility of such protected dipeptides in both chemical and biocatalytic synthesis routes. nih.gov
Table 2: Role of this compound in Peptide Synthesis Strategies
| Synthesis Strategy | Description | Role of this compound |
|---|---|---|
| Solution-Phase Synthesis | Peptides are synthesized sequentially in a homogenous solution. Protecting groups are used to control reactivity, and intermediates are purified after each step. thieme-connect.de | Serves as a protected dipeptide fragment (this compound). The Z-group protects the N-terminus while the -OH at the C-terminus is activated for coupling to the next amino acid. oup.comfengchengroup.com |
| Fragment Condensation | Several small peptide fragments are synthesized separately and then joined together to form a larger peptide. This is often more efficient for long peptides. nih.gov | This compound can be a key fragment that is coupled with other peptide segments to assemble the final product. |
| Enzymatic Ligation | Protease enzymes are used in reverse to catalyze the formation of peptide bonds, often in organic solvents to suppress hydrolysis. nih.gov | A derivative like Z-Trp-Val-OMe can act as the acyl donor, providing the dipeptide unit to be transferred to a nucleophilic amino acid or peptide. |
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modifications to improve their therapeutic properties, such as stability against enzymatic degradation and better bioavailability. nih.gov this compound is an ideal starting point for creating novel peptidomimetic building blocks.
Structural modifications can be introduced into the dipeptide backbone. For example, the amide bond between tryptophan and valine can be replaced with a more stable isostere, or the nitrogen atom can be alkylated to increase resistance to proteases and modulate conformation. nih.gov The side chains can also be altered. These modified dipeptide units can then be incorporated into larger peptide sequences to confer specific structural constraints or properties. The goal is to define a minimal active sequence (pharmacophore) and then use modified building blocks to lock the molecule into the bioactive conformation, leading to enhanced potency and selectivity for a biological target. nih.govgoogle.com
Precursor for Larger Peptides and Proteins
Integration into Biosensor Interfaces
The development of advanced biosensors often relies on the immobilization of a biological recognition element onto a transducer surface. clinmedjournals.orgrsc.org Peptides are excellent recognition elements due to their high specificity and synthetic accessibility. This compound, as a precursor to the Trp-Val dipeptide, is relevant to this field.
Peptide sequences can be synthesized directly on functionalized surfaces, such as silica (B1680970) or gold, which form the core of many modern biosensors, including field-effect transistors (FETs) and surface plasmon resonance (SPR) chips. mdpi.comchemrxiv.org A synthetic strategy could involve coupling this compound to a growing peptide chain on a biosensor surface. After synthesis, the deprotected Trp-Val motif could serve as a specific recognition site for a target analyte. The tryptophan residue is particularly advantageous here, as its indole (B1671886) ring is electroactive and can be used for electrochemical detection, or its fluorescent properties can be used for optical sensing. nih.govrsc.org Recent research has described wearable biosensors using laser-engraved graphene functionalized to detect specific amino acids, including tryptophan and valine, demonstrating the importance of these residues in modern sensor design. rsc.org
Table 3: Potential Integration of Trp-Val Motifs into Biosensor Interfaces
| Biosensor Type | Transducer Material | Role of Trp-Val Recognition Element | Detection Principle |
|---|---|---|---|
| Optical Biosensor | Gold (SPR), Glass Fiber | Binds to a target analyte, causing a change in refractive index or fluorescence. nih.govmdpi.com | A shift in the SPR angle or a change in the fluorescence signal of the tryptophan upon binding. |
| Electrochemical Biosensor | Graphene, Carbon Nanotubes | Acts as a recognition layer. Binding of the target analyte alters the electrochemical properties of the interface. rsc.org | A change in current or potential due to the oxidation of the tryptophan residue or impedance changes upon analyte binding. |
| Piezoelectric Biosensor | Quartz Crystal | Binds to the target, causing a change in the mass on the crystal surface. | A shift in the resonant frequency of the quartz crystal proportional to the mass of the bound analyte. |
Table 4: Compound Names Mentioned in this Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-Carbobenzyloxy-L-tryptophyl-L-valine |
| Z-Trp-OH | N-Carbobenzyloxy-L-tryptophan |
| Z-Val-Trp-OMe | N-Carbobenzyloxy-L-valyl-L-tryptophan methyl ester |
| TrpCN | 5-cyanotryptophan |
| DSIP | Delta-sleep-inducing peptide |
| Angiotensin II | Angiotensin II |
| Strep-tag®II | A specific peptide sequence (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) |
Chemical Modification of Sensor Surfaces with Peptide Moieties
The functionalization of sensor surfaces with peptide moieties represents a significant and burgeoning area of research in both chemical biology and advanced materials science. This approach leverages the inherent molecular recognition capabilities, biocompatibility, and tunable self-assembly properties of peptides to create highly sensitive and selective sensing platforms. Dipeptides, in particular, serve as fundamental building blocks in this context, offering a balance of structural simplicity and functional diversity. The dipeptide N-Cbz-L-tryptophyl-L-valine (this compound) possesses structural features—an aromatic tryptophan residue, a hydrophobic valine residue, and an N-terminal carbobenzyloxy (Z) protecting group—that make it a compelling candidate for the chemical modification of sensor surfaces. While direct research on the specific use of this compound for sensor surface modification is not extensively documented, the principles derived from studies of analogous aromatic and hydrophobic dipeptides provide a strong basis for understanding its potential applications.
Peptides are recognized as versatile tools in the design of biosensors due to their stability, selectivity, and the ease with which they can be synthesized and modified with specific functional groups. unifi.it The modification of sensor surfaces with these biomolecules can lead to novel architectures for biosensing platforms. unifi.it
The self-assembly of dipeptides is driven by a combination of noncovalent interactions, including hydrogen bonding, electrostatic forces, and, crucially for sensor applications, hydrophobic and π-π stacking interactions. mdpi.comnih.gov The tryptophan residue in this compound, with its large indole side chain, can participate in strong π-π stacking interactions, which are known to drive the formation of ordered nanostructures. mdpi.com The valine residue contributes a hydrophobic character, which is also a key driver for self-assembly and surface adsorption. nih.gov It has been noted that hydrophobic interactions are essential in the self-assembly of peptides containing hydrophobic residues for bio-surface engineering. mdpi.com
The modification of sensor surfaces with dipeptides like this compound can be achieved through several mechanisms. One common method is the self-assembly of the dipeptide on the sensor surface to form well-defined nanostructures such as nanotubes, nanofibers, or vesicles. mdpi.commdpi.com These self-assembled structures can create a high-surface-area environment that is conducive to analyte interaction and can enhance the sensitivity of the sensor. For instance, diphenylalanine (Phe-Phe), an aromatic dipeptide, is well-known for its ability to self-assemble into highly ordered nanotubes that have been used in biosensor development. mdpi.com
Another approach involves the covalent immobilization of the dipeptide onto the sensor surface. This can be achieved by reacting the carboxylic acid group of this compound with a suitably functionalized surface, such as one modified with amine groups. This method provides a more stable and controlled orientation of the peptide on the surface.
The application of dipeptide-modified sensors is diverse. They can be used for the detection of small molecules, proteins, and even whole cells. The specificity of the sensor is often derived from the unique binding properties of the dipeptide or the nanostructure it forms. For example, ferrocene-modified histidine dipeptides have been developed into ratiometric biosensors capable of quantitative measurements within cells. acs.orgnih.gov These sensors exploit the assembly-induced emission of the dipeptide, a phenomenon that can be modulated by the analyte. acs.orgnih.gov
In the context of this compound, the tryptophan residue itself is fluorescent, which opens up the possibility of creating label-free fluorescent sensors. The binding of an analyte to a this compound-modified surface could lead to a change in the local environment of the tryptophan, resulting in a detectable change in its fluorescence emission. Furthermore, the hydrophobic and aromatic nature of the dipeptide could be exploited for the selective detection of hydrophobic or aromatic analytes through host-guest interactions.
Research Findings on Dipeptide-Modified Sensors
While specific data for this compound is not available, research on analogous dipeptides provides valuable insights into the potential performance of such a sensor. The following table summarizes findings from studies on sensors modified with aromatic and hydrophobic dipeptides.
| Dipeptide System | Sensor Type | Detected Analyte | Key Findings |
| Ferrocene-modified Histidine Dipeptide | Ratiometric Fluorescent Biosensor | Intracellular biomolecules | Linear quantitation range of three orders of magnitude; assembly-induced emission. acs.orgnih.gov |
| Diphenylalanine (Phe-Phe) | Electrochemical Biosensor | Glucose, Ethanol | Self-assembled peptide nanotubes enhance the sensitivity of amperometric biosensors. mdpi.commdpi.com |
| Ferrocene-Phenylalanine (Fc-F) | Electrochemical Biosensor | Glucose | Self-assembled hydrogel acts as an efficient matrix for enzyme immobilization. mdpi.com |
| Tryptophan-Tryptophan (Trp-Trp) | Piezoelectric and Pyroelectric Sensor | Thermal Energy | Self-assembled nanospheres embedded in a polymer matrix exhibit significant piezoelectric and pyroelectric properties. mdpi.com |
| Ile-Phe Dipeptide | Not specified | Not specified | Self-assembly is driven by hydrophobic interactions, forming ordered nanostructures. nih.gov |
These examples underscore the versatility of dipeptides in sensor design. The ability of aromatic dipeptides to form quantum-confined structures with distinct photoluminescence properties is particularly noteworthy. mdpi.com This suggests that a this compound modified surface could exhibit unique optical properties that could be harnessed for sensing applications. The combination of the tryptophan fluorophore and the self-assembly-promoting characteristics of the dipeptide could lead to the development of novel sensors with high sensitivity and selectivity.
Challenges and Future Research Directions
Overcoming Synthetic Hurdles for Complex Z-Trp-Val-OH Derivatives
The synthesis of peptides is a mature field, yet the creation of complex derivatives using building blocks like this compound presents ongoing challenges. The tryptophan residue, with its reactive indole (B1671886) side chain, and the sterically demanding valine residue can complicate synthetic routes, particularly in solid-phase peptide synthesis (SPPS). nih.gov
Key synthetic hurdles include:
Indole Ring Modification: The indole nucleus of tryptophan is susceptible to oxidation and electrophilic attack during repetitive acid treatments for deprotection in Boc-SPPS or during final cleavage from the resin. This can lead to undesired side products.
Racemization: The activation of the carboxylic acid for coupling can lead to racemization, particularly at the valine residue, compromising the stereochemical purity of the final peptide. The use of advanced coupling reagents is crucial to minimize this side reaction. acs.org
Steric Hindrance: Coupling of the subsequent amino acid to the valine residue can be slow and inefficient due to the bulky isopropyl side chain. This often necessitates extended reaction times or the use of more potent, and often more expensive, coupling agents like HATU or HOBt/DIC. thieme-connect.com
Aspartimide Formation: If aspartic acid is present elsewhere in the peptide sequence, its side chain can react with the peptide backbone during Fmoc-SPPS deprotection steps, leading to impurity formation. nih.gov
Aggregation: Peptides containing hydrophobic residues like tryptophan and valine have a tendency to aggregate during synthesis, which can hinder reagent access and lower synthetic yields. nih.gov
Future research will focus on developing novel protecting groups for the tryptophan indole ring that are robust during synthesis but can be removed under mild conditions. chim.it Additionally, the exploration of new coupling reagents and methodologies, such as enzymatic ligations or flow chemistry, aims to improve efficiency, reduce racemization, and minimize side reactions. acs.orgnih.gov
Table 1: Synthetic Challenges and Future Solutions for this compound Derivatives
| Challenge | Description | Potential Future Research Direction |
|---|---|---|
| Indole Alkylation/Oxidation | The tryptophan indole ring is sensitive to acidic conditions and electrophiles used in peptide synthesis, leading to byproducts. | Development of novel, acid-labile protecting groups for the indole nitrogen; use of scavenger cocktails during cleavage. |
| Racemization | Loss of stereochemical integrity at the chiral centers, especially during the activation step for amide bond formation. | Application of low-racemization coupling reagents (e.g., Oxyma Pure); enzymatic peptide synthesis. acs.org |
| Steric Hindrance | The bulky side chain of valine can impede the approach of the incoming amino acid, leading to incomplete coupling reactions. | Optimization of microwave-assisted SPPS to accelerate coupling; development of more effective acylation catalysts. nih.gov |
| Peptide Aggregation | Hydrophobic sequences containing Trp and Val can aggregate on the solid support, blocking reactive sites. | Incorporation of "difficult sequence" disrupting elements; use of high-swelling resins and greener solvent systems that improve solvation. nih.gov |
Advancements in Spectroscopic and Computational Integration for Deeper Insights
A comprehensive understanding of the conformational dynamics and intermolecular interactions of this compound and the peptides derived from it is crucial for rational drug design. The integration of high-resolution spectroscopic techniques with advanced computational modeling offers a powerful synergy to achieve this.
The tryptophan residue is an intrinsic fluorescent probe, and its emission is highly sensitive to the local microenvironment. rsc.orgnih.gov Changes in the fluorescence spectrum can provide information on peptide folding, binding events, and interactions with biological membranes. rsc.org Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman, provide detailed information about the peptide backbone conformation (e.g., α-helix, β-sheet) and hydrogen bonding patterns. acs.org
Computational methods, including molecular mechanics (MM) and density functional theory (DFT), can be used to explore the potential energy landscape of the peptide. ajol.info These calculations can predict stable conformations, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. For the related dipeptide Val-Trp, computational studies have identified both extended and folded low-energy conformations, highlighting the molecule's conformational flexibility. ajol.info Such integrated approaches can elucidate how the Z-protecting group influences the conformational preferences of the Trp-Val backbone and how these preferences translate to larger peptides.
Table 2: Integrated Spectroscopic and Computational Techniques for this compound Analysis
| Technique | Type | Information Gained | Future Integration |
|---|---|---|---|
| Fluorescence Spectroscopy | Experimental | Probes the local environment of the Trp residue; detects conformational changes and binding events. rsc.org | Combining with molecular dynamics to simulate the specific structural changes that cause observed fluorescence quenching or shifts. |
| Circular Dichroism (CD) | Experimental | Determines the secondary structure content (e.g., helix, sheet, random coil) of derived peptides in solution. | Using computational models to predict CD spectra from first principles for complex, non-standard peptide structures. |
| NMR Spectroscopy | Experimental | Provides atomic-resolution information on structure, dynamics, and intermolecular interactions. | Integrating experimental NOE restraints into computational structure calculations for more accurate 3D models. |
| Molecular Dynamics (MD) | Computational | Simulates the dynamic motions of the peptide over time, revealing conformational transitions and flexibility. ajol.info | Using experimental spectroscopic data to refine and validate force fields for more accurate simulations of modified peptides. |
| Density Functional Theory (DFT) | Computational | Calculates electronic structure, optimized geometries, and spectroscopic properties (IR, Raman) of stable conformers. ajol.info | Applying DFT to accurately predict the spectroscopic signatures of transient intermediates in peptide reactions or binding. |
Exploring Novel Biochemical Roles and Mechanistic Implications
While this compound is primarily a synthetic intermediate, the unprotected Trp-Val motif is found in various bioactive peptides and proteins. The unique properties of tryptophan, with its large, hydrophobic, and aromatic indole ring, often position it at key interfaces for molecular recognition and binding. nih.govwindows.net Peptides containing Trp-Val have been investigated for various biological activities, including as inhibitors of the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. ajol.info
Future research directions involve using this compound to synthesize libraries of novel peptides. These peptides can then be screened for new biological activities. For instance, tryptophan-rich antimicrobial peptides (AMPs) are known to be effective against multidrug-resistant bacteria, and the Trp-Val motif could be incorporated into novel AMP designs. nih.govfrontiersin.org The indole ring is crucial for membrane interaction and perturbation, a key mechanism for many AMPs. frontiersin.org
Furthermore, the metabolic pathways of tryptophan are complex, leading to crucial signaling molecules like serotonin (B10506) and kynurenine (B1673888). windows.netnih.gov Peptides containing Trp-Val could potentially modulate the enzymes involved in these pathways. Exploring how these dipeptide motifs, once incorporated into larger structures and deprotected, interact with metabolic enzymes or cellular receptors is a promising area for discovering new therapeutic leads.
Table 3: Potential Biochemical Roles for Peptides Derived from this compound
| Potential Role | Mechanistic Rationale | Research Focus |
|---|---|---|
| Enzyme Inhibition | The Trp-Val motif can fit into the active sites of enzymes, such as proteases or peptidases (e.g., ACE). ajol.info | Design and synthesis of peptide libraries to screen for inhibitory activity against therapeutic targets like ACE or cancer-related proteases. |
| Antimicrobial Activity | The hydrophobicity of Trp and Val is crucial for insertion into and disruption of bacterial cell membranes. nih.govfrontiersin.org | Creating novel antimicrobial peptides (AMPs) incorporating the Trp-Val sequence and testing their efficacy against pathogenic bacteria. |
| Neuromodulation | Peptides containing Trp may interact with receptors in the central nervous system or influence tryptophan metabolism into neurotransmitters like serotonin. nih.gov | Investigating the ability of Trp-Val-containing peptides to cross the blood-brain barrier and interact with neurological targets. |
| Cell Penetration | The physicochemical properties of tryptophan can facilitate the transport of peptides across cell membranes. | Development of Trp-Val motifs as part of cell-penetrating peptides (CPPs) for drug delivery applications. |
Development of this compound-Based Chemical Biology Tools
Chemical biology relies on custom-designed molecules to probe and manipulate biological systems. This compound serves as an excellent scaffold for the creation of such tools. researchgate.net By modifying the dipeptide, researchers can develop probes to study complex biological processes like protein-protein interactions, signal transduction, and enzyme activity.
Future developments in this area include:
Isotopically Labeled Probes: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the valine or tryptophan residue of this compound allows for the synthesis of peptides that can be studied by mass spectrometry or NMR spectroscopy to trace their metabolic fate or monitor binding interactions without perturbing the system.
Spectroscopic Probes: Replacing the tryptophan with a fluorinated analog (e.g., 5-fluoro-tryptophan) can create a ¹⁹F NMR probe. beilstein-journals.org ¹⁹F NMR is a powerful tool for studying protein folding and binding due to the high sensitivity of the ¹⁹F nucleus and the absence of a background signal in biological systems. beilstein-journals.org
Photo-cross-linking Agents: Attaching a photoreactive group to the dipeptide can enable the synthesis of peptides that, upon UV irradiation, form a covalent bond with their binding partners. This allows for the identification of unknown receptors or interacting proteins.
Affinity Tags: Incorporating a biotin (B1667282) tag or a click-chemistry handle into the this compound structure facilitates the purification and identification of peptide-protein complexes from cell lysates.
These chemical biology tools are invaluable for dissecting cellular mechanisms at the molecular level and for validating new drug targets. nih.gov
Environmental Considerations and Sustainable Production of Peptide Building Blocks
The pharmaceutical industry is increasingly focused on green chemistry to reduce its environmental footprint. rsc.org Traditional peptide synthesis, including the production of building blocks like this compound, is notoriously inefficient and generates significant chemical waste. Solid-phase peptide synthesis (SPPS), while revolutionary, has a high E-Factor (environmental factor), with solvents contributing up to 90% of the total material mass. rsc.orgmillennialscientific.com
Key challenges and future directions for sustainability include:
Solvent Replacement: A major goal is to replace hazardous and environmentally persistent solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone are being actively investigated for use in SPPS. acs.org
Atom Economy: Improving the atom economy of coupling reactions is critical. Many common coupling reagents generate stoichiometric amounts of waste. acs.org Developing catalytic methods for amide bond formation would represent a major breakthrough.
Enzymatic Synthesis: The use of enzymes for peptide bond formation can occur in aqueous media under mild conditions, offering a highly sustainable alternative to traditional chemical methods.
The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI-PR) is actively working to establish metrics and promote greener practices in peptide manufacturing. rsc.org Future efforts will focus on creating a holistic, sustainable lifecycle for peptide drugs, from the synthesis of building blocks to final purification. oxfordglobal.com
Table 4: Comparison of Traditional vs. Sustainable Peptide Synthesis Methods
| Parameter | Traditional SPPS | Future Sustainable Methods |
|---|---|---|
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) rsc.org | Aqueous media, 2-MeTHF, γ-valerolactone, ionic liquids acs.org |
| Reagents | Stoichiometric use of coupling reagents (e.g., HOBt, HBTU) acs.org | Catalytic amide bond formation; enzymatic ligases. |
| Process | Batch synthesis acs.org | Continuous flow synthesis; microwave-assisted synthesis. nih.govacs.org |
| Waste Generation (E-Factor) | High (often >1000 kg waste per kg product) millennialscientific.com | Significantly lower, aiming for reduced solvent use and reagent recycling. |
| Energy Consumption | Moderate to high, depending on scale and reaction times. | Potentially lower due to faster, more efficient reactions (microwave, flow). |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Trp-val-OH, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:
- Coupling : Use HBTU/HOBt as activators in DMF, with a 3-fold molar excess of amino acids for 1–2 hours per coupling cycle .
- Deprotection : Remove the Z-group (benzyloxycarbonyl) via hydrogenolysis (H₂/Pd-C) or TFA cleavage, depending on the protecting strategy .
- Purity Optimization : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess purity (>95% target). Repetitive lyophilization and wash cycles reduce residual trifluoroacetate salts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm backbone structure (e.g., Trp indole protons at ~10.5 ppm, Val methyl groups at ~0.9–1.1 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺: ~439.5 Da). Isotopic patterns should align with theoretical distributions .
- FT-IR : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm peptide bond formation .
Q. How does the solubility of this compound vary across solvents, and what solvent systems are optimal for in vitro assays?
- Methodological Answer : Solubility is pH- and solvent-dependent:
- Polar aprotic solvents : DMSO or DMF (10–20 mg/mL) for stock solutions.
- Aqueous buffers : Use PBS (pH 7.4) with 0.1% Tween-20 to prevent aggregation. Pre-sonication (10–15 min) enhances dissolution .
- Contraindications : Avoid chloroform or ethers due to poor solubility (<1 mg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Contradictions often arise from experimental variables:
- Dose-Response Calibration : Validate assays using a positive control (e.g., staurosporine for apoptosis) and normalize data to cell viability (MTT/WST-1 assays) .
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa, MCF-7) with standardized seeding densities. Account for endogenous protease activity, which may degrade the peptide .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to compare effect sizes and heterogeneity metrics .
Q. What strategies ensure the stability of this compound in long-term storage for pharmacokinetic studies?
- Methodological Answer : Stability is influenced by temperature, humidity, and formulation:
- Lyophilized Form : Store at –80°C under argon to prevent oxidation. Reconstitute in degassed buffers immediately before use .
- Liquid Form : Add 0.5% ascorbic acid as an antioxidant and use amber vials to block light-induced degradation. Monitor via HPLC every 30 days for decomposition peaks .
Q. How can computational modeling predict the interaction of this compound with target enzymes, and what validation experiments are required?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1XYZ for proteases). Focus on binding energy (ΔG ≤ –7.0 kcal/mol) and hydrogen-bonding residues (e.g., Trp side chain with catalytic serine) .
- Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) or competitive ELISA with labeled substrates .
Q. What experimental controls are critical when assessing this compound’s role in signal transduction pathways?
- Methodological Answer :
- Negative Controls : Use scrambled-sequence peptides or inactive stereoisomers.
- Knockdown/Overexpression Models : CRISPR-Cas9 KO of putative receptors (e.g., GPCRs) to confirm target specificity .
- Pathway Inhibitors : Co-treat with inhibitors (e.g., U0126 for MAPK) to isolate downstream effects .
Methodological Best Practices
- Reproducibility : Document all synthesis and assay parameters in Supplementary Information (e.g., exact molar ratios, lot numbers of reagents) .
- Data Conflict Resolution : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
- Ethical Reporting : Disclose all negative results in repositories like Zenodo to counter publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
